1-Hydroxybenzotriazole
Overview
Description
1-Hydroxybenzotriazole is a member of benzotriazoles.
Mechanism of Action
Target of Action
1-Hydroxybenzotriazole (HOBt) is an organic compound that is primarily used in peptide synthesis . Its primary targets are the carboxyl groups of amino acids, which it helps to activate for peptide bond formation .
Mode of Action
HOBt acts as a coupling reagent in peptide synthesis . It is used to produce activated esters of amino acids, which are then able to form peptide bonds with other amino acids . HOBt itself becomes part of the activated ester, and is later removed during the reaction . This process helps to suppress the racemization of chiral molecules, improving the efficiency of peptide synthesis .
Biochemical Pathways
The primary biochemical pathway affected by HOBt is peptide synthesis . By facilitating the formation of peptide bonds, HOBt plays a crucial role in the creation of peptides and proteins, which are essential components of all living organisms .
Pharmacokinetics
It’s worth noting that hobt is a small, relatively nonpolar molecule, which suggests that it could potentially be well-absorbed and distributed throughout the body if it were administered as a drug .
Result of Action
The primary result of HOBt’s action is the formation of peptide bonds, leading to the synthesis of peptides and proteins . This can have a wide range of downstream effects, depending on the specific peptides or proteins being synthesized .
Action Environment
HOBt is typically used in a laboratory setting, under carefully controlled conditions . Factors such as temperature, pH, and the presence of other reagents can all influence its action and efficacy . It’s also worth noting that HOBt is sensitive to moisture and can be explosive when dry , so proper storage and handling are essential for its safe use.
Biochemical Analysis
Biochemical Properties
1-Hydroxybenzotriazole is known for its unique electronic structure, which facilitates its role as a coupling agent in peptide synthesis . The hydroxyl group attached to the benzotriazole ring increases the compound’s reactivity, making it an effective catalyst in the formation of amide bonds . It is used to produce activated esters, which are insoluble and react with amines at ambient temperature to give amides .
Cellular Effects
While specific cellular effects of this compound are not widely reported, it is known that the compound plays a significant role in reducing the racemization during peptide synthesis . This suggests that it may have an impact on cellular processes involving peptide formation.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a coupling reagent used to synthesize amides by the condensation reaction between the activated ester/acid and the amino group of protected amino acids . It is also used as a racemization suppressor during peptide synthesis .
Temporal Effects in Laboratory Settings
In the oxidation of various compounds by laccase from Trametes versicolor, this compound was found to be a competitive inhibitor of the oxidation at low concentrations, but at high concentrations, it was a noncompetitive inhibitor .
Metabolic Pathways
It is known that the compound plays a crucial role in the synthesis of peptides, suggesting its involvement in protein metabolism .
Properties
IUPAC Name |
1-hydroxybenzotriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-9-6-4-2-1-3-5(6)7-8-9/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOKPJOREAFHNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
40150-21-8 (hydrochloride salt), 63307-62-0 (ammonium salt) | |
Record name | 1-Hydroxybenzotriazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002592952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3044627 | |
Record name | 1-Hydroxybenzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Light yellow fine crystals with lumps; [Sigma-Aldrich MSDS] | |
Record name | 1-Hydroxybenzotriazole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19370 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
8.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24825454 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2592-95-2 | |
Record name | 1-Hydroxybenzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2592-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hydroxybenzotriazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002592952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzotriazole, 1-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Hydroxybenzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-hydroxybenzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.173 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Hydroxybenzotriazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2T929DMG4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1-Hydroxybenzotriazole (HOBt) primarily acts as a coupling additive in peptide synthesis, suppressing racemization during the coupling of amino acids. [] Its mechanism involves reacting with activated carboxylic acid derivatives to form activated esters, which are less prone to racemization and more efficient in reacting with amines to form peptide bonds. [, ] This improves the yield and purity of synthesized peptides. [, , ]
A:
- Spectroscopic Data:
A: HOBt is compatible with various solvents used in organic synthesis, including N,N-dimethylformamide (DMF), dichloromethane, and acetonitrile. [, ] Its stability is influenced by factors like pH, temperature, and the presence of oxidizing agents. [, , , ]
ANone:
- HOBt acts as a catalyst in ester hydrolysis reactions. []
- It serves as a redox mediator in enzymatic reactions catalyzed by laccases, facilitating the degradation of lignin and various pollutants. [, , , , , , ]
- HOBt enhances the efficiency of nucleoside esterification to solid-phase supports in oligonucleotide synthesis. []
A:
- Ab initio and density functional theory (DFT) calculations have been used to investigate the electronic structure, geometry, and reactivity of HOBt and its derivatives. [, ]
- These studies have helped in understanding the nucleophilic character of HOBt and its role in catalysis. [, ]
- Molecular modeling has been utilized to rationalize the chemoselective oxidation of catechin derivatives by the Trametes villosa laccase/HOBt system. [, ]
A:
- Electron-withdrawing substituents on the benzotriazole ring lower the pKa of HOBt, making it a better nucleophile. []
- The overall impact of substituents on HOBt's activity depends on the balance between these factors. []
- The position and nature of substituents can also influence the stereoselectivity of HOBt-mediated reactions. []
ANone:
- HOBt's stability is influenced by factors like pH, temperature, and exposure to light. [, ]
- Formulation strategies to improve stability may involve using appropriate solvents, controlling pH, and adding antioxidants. []
ANone:
ANone: The provided research focuses on the synthetic applications of HOBt and does not contain information regarding its PK/PD properties.
ANone: The provided research focuses on HOBt's role as a reagent or catalyst in chemical and biochemical reactions. As such, it does not contain information on its in vitro or in vivo efficacy.
A:
- High-Performance Liquid Chromatography (HPLC): Used to separate and quantify HOBt and its derivatives in various matrices, including fermentation media and reaction mixtures. [, ]
- Spectrophotometry: Employed to determine HOBt concentration based on its UV-Vis absorbance properties. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to study the interactions of HOBt with other molecules. [, ]
- X-ray Photoelectron Spectroscopy (XPS): Used to analyze the surface chemistry of HOBt adsorbed on metal surfaces. []
A:
- HOBt can be degraded by enzymatic systems, such as those involving laccases, into less harmful products. [, , , ]
A:
- The solubility of HOBt has been determined in various solvents, including methanol, ethanol, acetone, and DMF. []
- The solubility of HOBt generally increases with temperature. []
ANone: Analytical methods for HOBt are validated for accuracy, precision, specificity, linearity, and robustness according to established guidelines and regulations.
ANone:
- Yes, several alternatives to HOBt exist, including 1-hydroxy-7-azabenzotriazole (HOAt) and OxymaPure. [, , , ]
- These alternatives often offer advantages such as improved coupling efficiency, reduced racemization, and enhanced solubility. [, , , ]
ANone:
A:
ANone:
- Introduction as a Peptide Coupling Additive: HOBt was first introduced as a peptide coupling additive in the 1970s. []
- Mechanism of Action Elucidated: Its mechanism of action, involving the formation of activated esters, was subsequently elucidated. [, ]
- Application as a Redox Mediator: HOBt's use as a redox mediator in laccase-catalyzed reactions emerged later. [, , , ]
- Development of Alternatives: The search for more efficient and environmentally friendly alternatives to HOBt continues. [, , , ]
ANone: Yes, HOBt research spans multiple disciplines:
- Organic Chemistry: Development of novel synthetic applications and HOBt derivatives. [, , , , , , ]
- Biochemistry: Exploring its role as a redox mediator in enzymatic reactions. [, , , , , , ]
- Biotechnology: Applications in peptide and oligonucleotide synthesis. [, , , , , ]
- Environmental Science: Investigating its degradation and impact on the environment. [, , , , ]
- Materials Science: Studying its use as a corrosion inhibitor. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.